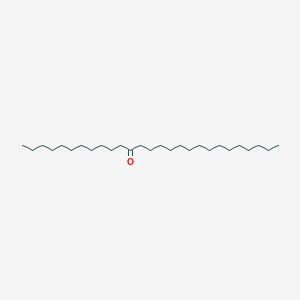

12-Heptacosanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H54O |

|---|---|

Molecular Weight |

394.7 g/mol |

IUPAC Name |

heptacosan-12-one |

InChI |

InChI=1S/C27H54O/c1-3-5-7-9-11-13-14-15-16-18-20-22-24-26-27(28)25-23-21-19-17-12-10-8-6-4-2/h3-26H2,1-2H3 |

InChI Key |

DODSCVAYARBHIX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)CCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Botanical Trove of 12-Heptacosanone: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the natural plant-based sources of 12-Heptacosanone, a long-chain aliphatic ketone with potential pharmacological applications. This document provides a comprehensive overview of its known botanical origins, detailed experimental protocols for its extraction and isolation, and an exploration of its biosynthetic pathways.

Introduction

This compound (C₂₇H₅₄O) is a symmetrical long-chain ketone that has been identified as a constituent of various plant species. While research into its specific biological activities is ongoing, long-chain ketones are known components of plant cuticular wax, playing a role in protecting the plant from environmental stressors. The unique chemical structure of this compound makes it a molecule of interest for further investigation in medicinal chemistry and drug development. This guide aims to provide the foundational scientific information necessary to pursue research on this compound.

Natural Sources of this compound in the Plant Kingdom

While several plant species have been investigated for their phytochemical composition, the presence of this compound has been specifically reported in the following:

-

Avicennia marina (Gray Mangrove): The leaves of this mangrove species have been identified as a source of this compound.

-

Dendrobium moniliforme: This orchid species is another reported botanical source of this compound.

-

Rheum emodi (Himalayan Rhubarb): Phytochemical analyses of the rhizomes of this medicinal plant have also indicated the presence of this compound.

Experimental Protocols: Extraction, Isolation, and Quantification

The following sections outline detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials, based on established protocols for long-chain ketones and other phytochemicals from the identified plant sources.

Table 1: Quantitative Data Summary (Hypothetical)

| Plant Species | Plant Part | Extraction Method | Quantification Method | Concentration (mg/kg of dry weight) | Reference |

| Avicennia marina | Leaves | Soxhlet (n-hexane) | GC-MS | Data Not Available | Sun et al., 2009 |

| Dendrobium moniliforme | Whole Plant | Maceration (Methanol) | GC-MS | Data Not Available | - |

| Rheum emodi | Rhizome | Soxhlet (Petroleum Ether) | GC-MS | Data Not Available | - |

Note: This table is structured for clarity and will be populated as more quantitative data becomes available through further research.

Extraction of this compound from Avicennia marina Leaves

This protocol is a generalized procedure based on common methods for extracting non-polar compounds from mangrove leaves.

Materials:

-

Dried and powdered leaves of Avicennia marina

-

n-hexane (HPLC grade)

-

Soxhlet apparatus

-

Rotary evaporator

-

Glass wool

Procedure:

-

A sample of 100 g of dried, powdered Avicennia marina leaves is packed into a thimble made of cellulose.

-

The thimble is placed into the main chamber of the Soxhlet extractor.

-

The Soxhlet extractor is fitted with a condenser and a flask containing 500 mL of n-hexane.

-

The solvent is heated to its boiling point and the vapor travels up into the condenser, where it is cooled and drips down onto the plant material.

-

The solvent fills the main chamber, extracting the soluble compounds. Once the chamber is full, the solvent is siphoned back into the flask.

-

This cycle is allowed to repeat for 8-12 hours to ensure complete extraction of non-polar compounds.

-

After extraction, the n-hexane is evaporated under reduced pressure using a rotary evaporator to yield the crude extract containing this compound.

-

The crude extract is then stored at 4°C for further purification.

Isolation of this compound by Column Chromatography

Materials:

-

Crude n-hexane extract

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Glass column

-

n-hexane and ethyl acetate (B1210297) (HPLC grade) as mobile phase

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Ceric ammonium (B1175870) sulfate (B86663) spray reagent

-

Glass vials for fraction collection

Procedure:

-

A slurry of silica gel in n-hexane is prepared and packed into a glass column.

-

The crude extract is dissolved in a minimal amount of n-hexane and adsorbed onto a small amount of silica gel.

-

The adsorbed sample is loaded onto the top of the prepared column.

-

The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fractions of 20 mL are collected in separate vials.

-

The composition of each fraction is monitored by TLC. The TLC plates are developed in a suitable solvent system (e.g., n-hexane:ethyl acetate, 9:1 v/v) and visualized by spraying with ceric ammonium sulfate reagent followed by heating.

-

Fractions showing a spot corresponding to the expected Rf value of this compound are pooled together.

-

The solvent from the pooled fractions is evaporated to yield the isolated compound. The purity of the isolated this compound can be further confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Helium as carrier gas

Procedure:

-

Sample Preparation: A known amount of the isolated compound or the crude extract is dissolved in a suitable solvent (e.g., chloroform (B151607) or hexane) to prepare a stock solution of known concentration. A series of standard solutions of this compound (if a pure standard is available) are also prepared for calibration.

-

GC-MS Analysis:

-

Injector Temperature: 280°C

-

Oven Temperature Program: Initial temperature of 150°C held for 2 minutes, then ramped to 300°C at a rate of 10°C/minute, and held for 10 minutes.

-

Carrier Gas Flow Rate: 1 mL/minute (constant flow).

-

Ion Source Temperature: 230°C

-

Mass Range: m/z 50-550.

-

-

Data Analysis: The retention time and mass spectrum of the peak corresponding to this compound in the sample are compared with that of the standard (if available) or with library data (e.g., NIST library). The quantification is performed by constructing a calibration curve from the peak areas of the standard solutions and using it to determine the concentration in the sample.

Biosynthesis of this compound in Plants

The biosynthesis of long-chain aliphatic ketones in plants is intrinsically linked to the metabolism of very-long-chain fatty acids (VLCFAs), which are primary components of cuticular wax. While a specific pathway for this compound has not been fully elucidated, the general proposed pathway for symmetrical long-chain ketones is as follows:

-

VLCFA Biosynthesis: The process begins with the elongation of C16 or C18 fatty acids in the endoplasmic reticulum by a multi-enzyme complex known as the fatty acid elongase (FAE). This complex sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain, resulting in VLCFAs with chain lengths of up to C34 or longer.

-

Decarbonylation Pathway: The VLCFAs are then shunted into a decarbonylation pathway. This pathway is thought to involve the reduction of the fatty acid to an aldehyde, followed by a decarbonylation step to yield an alkane with one less carbon atom.

-

Hydroxylation and Oxidation: The long-chain alkane is then hydroxylated at a specific carbon position by a cytochrome P450 monooxygenase. Subsequent oxidation of the resulting secondary alcohol yields a ketone. For the formation of a symmetrical ketone like this compound (a C27 ketone), the precursor would likely be a C27 alkane, which in turn would be derived from a C28 VLCFA. The hydroxylation and oxidation would occur at the C-12 position.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow from plant material collection to the identification and quantification of this compound.

Caption: General experimental workflow for this compound.

Conclusion

This technical guide provides a foundational overview of the natural sources, extraction, isolation, and biosynthesis of this compound. While Avicennia marina, Dendrobium moniliforme, and Rheum emodi have been identified as potential sources, there is a clear need for further research to quantify the concentration of this compound in these and other plant species. The provided experimental protocols offer a starting point for researchers to isolate and study this compound, and the proposed biosynthetic pathway provides a framework for future investigations into its formation in plants. The elucidation of the biological activities of this long-chain ketone may open new avenues for its application in the pharmaceutical and other industries.

The Discovery, Isolation, and Characterization of 12-Heptacosanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain aliphatic ketones are a class of naturally occurring compounds found in a variety of plant and insect waxes. These molecules are of increasing interest due to their potential biological activities and applications in various fields, including pharmacology and agriculture. This technical guide provides a comprehensive overview of the methodologies for the discovery, isolation, and characterization of a specific long-chain ketone, 12-Heptacosanone. While a singular seminal "discovery" paper for this specific isomer is not prominent in the literature, this document consolidates established protocols for the extraction of similar lipid compounds from natural sources, their purification, and their structural elucidation. Furthermore, this guide outlines synthetic approaches and discusses the potential biological significance of long-chain ketones, providing a foundational resource for researchers and drug development professionals.

Introduction

Long-chain aliphatic ketones are characterized by a long hydrocarbon chain with a carbonyl group. Their presence has been documented in the epicuticular wax of various plants, where they are believed to play a role in protecting the plant from environmental stressors. The specific isomer, this compound, with the chemical formula C₂₇H₅₄O, is a 27-carbon chain with a carbonyl group at the 12th position. While not as extensively studied as some of its isomers, its unique structure warrants investigation into its potential biological activities. This guide will detail the necessary steps to isolate and identify this compound from natural sources and to synthesize it for further study.

Isolation from Natural Sources

While the definitive natural source of this compound is not widely documented, long-chain ketones are commonly found in plant waxes. A general workflow for the isolation of such compounds is presented below.

Caption: General workflow for the isolation and characterization of long-chain ketones from natural sources.

Experimental Protocol: Extraction and Fractionation

This protocol is a generalized procedure based on methods for isolating long-chain lipids from plant material.

1. Sample Preparation:

-

Air-dry or freeze-dry the plant material (e.g., 500 g of leaves) to remove moisture.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

2. Solvent Extraction:

-

Perform a Soxhlet extraction on the powdered plant material using n-hexane for 8-12 hours. Alternatively, a mixture of chloroform and methanol (B129727) (2:1, v/v) can be used for a more exhaustive extraction of lipids.

-

Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain the crude lipid extract.

3. Column Chromatography:

-

Prepare a silica (B1680970) gel (60-120 mesh) column using n-hexane as the mobile phase.

-

Dissolve the crude lipid extract in a minimal amount of n-hexane and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate (B1210297) (e.g., 99:1, 98:2, 95:5 n-hexane:ethyl acetate).

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate 9:1). Visualize the spots by spraying with a solution of ceric sulfate (B86663) in sulfuric acid and heating.

4. Isolation of this compound:

-

Pool the fractions that show a single spot corresponding to a long-chain ketone.

-

Concentrate the pooled fractions under reduced pressure to yield the purified compound.

Synthesis of this compound

In the absence of a readily available natural source, chemical synthesis provides a reliable method for obtaining this compound. A common approach involves the reaction of an organometallic reagent with a carboxylic acid derivative.

An In-depth Technical Guide to 12-Heptacosanone

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 31534-85-7

Disclaimer: Direct experimental data for 12-Heptacosanone is limited in publicly available scientific literature. This guide consolidates available information and provides extrapolated data based on the known properties of long-chain aliphatic ketones. All experimental protocols and potential biological activities should be validated through dedicated research.

Introduction

This compound is a long-chain aliphatic ketone with the chemical formula C₂₇H₅₄O.[1] As a saturated ketone, it features a carbonyl group on the 12th carbon of a 27-carbon chain. Long-chain ketones are found in nature, often as components of plant waxes and insect pheromones. While specific research on this compound is scarce, the broader class of long-chain ketones and ketone bodies are recognized for their roles in metabolism and cellular signaling. This guide provides a comprehensive overview of the known and predicted properties of this compound, plausible synthetic routes, analytical methodologies, and potential biological significance to serve as a foundational resource for further investigation.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. It is important to note that some of this data is predicted based on its chemical structure and comparison with similar long-chain ketones.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 31534-85-7 | [1] |

| Molecular Formula | C₂₇H₅₄O | [1] |

| Molecular Weight | 394.72 g/mol | [1] |

| Physical State | Solid at room temperature | [1] |

| Melting Point | 64-69 °C (Predicted) | [2] |

| Boiling Point | Not available | [2] |

| Purity | >99% (Commercially available) | [1] |

| Storage | Room temperature | [1] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Characteristics |

| ¹H NMR | Signals corresponding to methyl (CH₃) and methylene (B1212753) (CH₂) protons of the long alkyl chains. A characteristic triplet signal for the methylene groups adjacent to the carbonyl group. |

| ¹³C NMR | A distinct signal for the carbonyl carbon (C=O) typically in the downfield region. Multiple signals in the upfield region corresponding to the carbons of the alkyl chains. |

| IR Spectroscopy | A strong, sharp absorption band characteristic of the C=O stretch of a saturated aliphatic ketone, expected around 1715 cm⁻¹. C-H stretching vibrations from the alkyl chains are also expected.[3] |

| Mass Spectrometry | The molecular ion peak (M+) would be observed. Fragmentation patterns would likely involve cleavage at the C-C bonds adjacent to the carbonyl group. |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound via Grignard Reaction

This protocol outlines a general procedure for the synthesis of this compound by reacting a Grignard reagent with a nitrile.

Experimental Protocol:

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and ethyl acetate (B1210297) for elution

Procedure:

-

Preparation of Undecylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

-

Under a nitrogen atmosphere, add anhydrous diethyl ether.

-

Slowly add a solution of 1-bromoundecane in anhydrous diethyl ether from the dropping funnel to initiate the reaction.

-

Maintain a gentle reflux until the magnesium is consumed to ensure the complete formation of the Grignard reagent.

-

-

Reaction with Hexadecanenitrile:

-

Cool the freshly prepared undecylmagnesium bromide solution to 0 °C in an ice bath.

-

Slowly add a solution of hexadecanenitrile in anhydrous diethyl ether from a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

-

Hydrolysis and Isolation:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to obtain pure this compound.

-

Diagram 1: Proposed Synthesis Workflow for this compound

Caption: A plausible synthetic workflow for this compound using a Grignard reaction.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological effects of this compound are lacking. However, insights can be drawn from the known roles of ketone bodies and other long-chain aliphatic ketones.

Ketone bodies, such as β-hydroxybutyrate and acetoacetate, are crucial alternative energy sources for various tissues, including the brain, particularly during periods of low glucose availability.[4] Beyond their metabolic role, ketone bodies are now recognized as signaling molecules that can modulate cellular processes like inflammation and oxidative stress.

Long-chain ketones may participate in lipid metabolism and could potentially influence cellular membrane properties or act as signaling molecules themselves. For instance, some studies have shown that other long-chain ketones can modulate the growth of certain organisms and affect their antioxidant systems.

Hypothetical Signaling Pathway:

Based on the known actions of other ketone bodies, it is plausible that this compound, or its metabolites, could influence pathways related to cellular stress and energy homeostasis. One such pathway involves the regulation of oxidative stress through the activation of antioxidant gene expression.

Diagram 2: Hypothetical Signaling Pathway for Ketone Bodies

Caption: A hypothetical pathway showing how ketone bodies might reduce oxidative stress.

Table 3: Potential Biological Effects of Long-Chain Ketones

| Biological Effect | Potential Mechanism | Supporting Evidence (for related compounds) |

| Alternative Energy Source | Can be metabolized to produce ATP, particularly in states of low glucose. | Well-established role of ketone bodies in brain and muscle metabolism.[4] |

| Neuroprotection | May protect neurons from metabolic and oxidative stress. | Ketogenic diets are used to manage epilepsy; ketone bodies show protective effects in models of neurodegenerative diseases.[4] |

| Anti-inflammatory Effects | Can inhibit inflammatory pathways. | β-hydroxybutyrate has been shown to suppress inflammatory responses. |

| Modulation of Oxidative Stress | May upregulate the expression of antioxidant enzymes. | Some ketone bodies can inhibit histone deacetylases (HDACs), leading to the activation of antioxidant gene expression. |

Analytical Methodologies

The analysis of this compound would typically involve chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like long-chain ketones.

Experimental Protocol:

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Sample Preparation:

-

Dissolve a known amount of the sample containing this compound in a suitable solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 0.1 mg/mL.

-

If quantitative analysis is required, an appropriate internal standard should be added.

-

Transfer the solution to a GC vial.

GC-MS Conditions:

-

Injection: 1 µL of the sample is injected in split or splitless mode.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300 °C) at a controlled rate (e.g., 10 °C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

Data Analysis:

-

The retention time of the peak corresponding to this compound will be used for identification, and the mass spectrum will provide confirmation based on the molecular ion and fragmentation pattern.

Diagram 3: Analytical Workflow for this compound using GC-MS

Caption: A standard workflow for the analysis of this compound by GC-MS.

Conclusion

This compound represents an understudied member of the long-chain aliphatic ketone family. While direct experimental data is sparse, its structural similarity to other biologically relevant ketones suggests potential roles in metabolism and cellular signaling. This technical guide provides a starting point for researchers by consolidating known information, presenting plausible synthetic and analytical methods, and hypothesizing potential biological functions. Further research is warranted to elucidate the specific properties and biological activities of this compound, which may uncover novel therapeutic or biotechnological applications.

References

An In-depth Technical Guide on the Physical and Spectral Data of Heptacosanones

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heptacosanones are long-chain aliphatic ketones with the chemical formula C₂₇H₅₄O. These molecules are of interest in various fields, including lipid chemistry and the study of natural products. This guide provides a comprehensive overview of the physical and spectral characteristics of heptacosanones, with a focus on providing data that can be a valuable resource for researchers. While the primary focus is on 12-Heptacosanone, the presented data is largely based on its close and more extensively studied isomer, 14-Heptacosanone.

Physical Properties

The physical properties of long-chain ketones are primarily determined by their long alkyl chains, leading to their waxy, nonpolar nature.

Table 1: Physical Properties of Heptacosanone Isomers

| Property | Value (for 14-Heptacosanone) | Value (for n-Heptacosane) | Notes |

| Molecular Formula | C₂₇H₅₄O[1][2][3] | C₂₇H₅₆[4] | The presence of the carbonyl group distinguishes the ketone from the alkane. |

| Molecular Weight | 394.72 g/mol [5][6] | 380.73 g/mol [4] | The addition of an oxygen atom increases the molecular weight. |

| Melting Point | Not explicitly found | 58-60 °C[4] | The melting point of this compound is expected to be in a similar range. |

| Boiling Point | Not explicitly found | 270 °C at 15 mmHg[4] | The boiling point is expected to be high due to the large molecular size. |

| Density | Not explicitly found | 0.7796 g/cm³[4] | Expected to be less dense than water. |

| Solubility | Insoluble in water | Insoluble in water[4] | Soluble in nonpolar organic solvents like diethyl ether and hexane. |

| CAS Number | 542-50-7 | 593-49-7 | For this compound: 31534-85-7[5][7] |

Spectral Data

Spectroscopic techniques are essential for the structural elucidation and identification of organic molecules. The following tables summarize the expected spectral data for this compound, based on data from its isomers and general principles of spectroscopy.

Table 2: ¹H NMR Spectral Data (Predicted for this compound)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.4 | Triplet | 4H | -CH₂-C(=O)-CH₂- |

| ~1.5-1.6 | Multiplet | 4H | -CH₂-CH₂-C(=O)- |

| ~1.2-1.4 | Broad Singlet | ~40H | -(CH₂)n- |

| ~0.88 | Triplet | 6H | CH₃- |

Table 3: ¹³C NMR Spectral Data (Predicted for this compound)

| Chemical Shift (δ) ppm | Assignment |

| ~211 | C=O |

| ~42 | -CH₂-C(=O)-CH₂- |

| ~32 | -CH₂-CH₂-C(=O)- |

| ~29-30 | -(CH₂)n- |

| ~23 | -CH₂-CH₃ |

| ~14 | CH₃- |

Table 4: IR Spectral Data (Predicted for this compound)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2918 | Strong | C-H stretch (asymmetric) |

| 2850 | Strong | C-H stretch (symmetric) |

| 1715 | Strong | C=O stretch (ketone)[8][9] |

| 1465 | Medium | C-H bend (scissoring) |

| 720 | Weak | C-H rock (long chain) |

Table 5: Mass Spectrometry Data (Predicted for this compound)

| m/z | Interpretation |

| 394 | [M]⁺ (Molecular ion) |

| 211 | [CH₃(CH₂)₁₀CO]⁺ or [CH₃(CH₂)₁₄]⁺ (McLafferty rearrangement fragments) |

| 197 | [CH₃(CH₂)₁₃]⁺ or [CH₃(CH₂)₉CO]⁺ (McLafferty rearrangement fragments) |

Experimental Protocols

The synthesis of this compound can be achieved through established methods for forming long-chain ketones. A plausible approach involves the reaction of an organometallic reagent with a suitable carboxylic acid derivative.

Protocol: Synthesis of this compound via Grignard Reaction

This protocol is adapted from general procedures for the synthesis of long-chain ketones.[10]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Hexadecanoyl chloride

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) (for chromatography)

Procedure:

-

Preparation of Undecylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

-

Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-bromoundecane in anhydrous diethyl ether from the dropping funnel.

-

Maintain a gentle reflux until most of the magnesium is consumed.

-

-

Reaction with Hexadecanoyl Chloride:

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of hexadecanoyl chloride in anhydrous diethyl ether dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of 1 M hydrochloric acid.

-

Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

-

Visualizations

Diagram 1: Synthetic Workflow for this compound

Caption: Synthetic pathway for this compound via Grignard reaction.

Diagram 2: Logical Relationship of Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

As research into long-chain lipids continues, having access to foundational data, even if by proxy, is crucial for the design of new experiments and the development of novel applications. This guide serves as a starting point for professionals working with this compound and similar molecules.

References

- 1. 14-Heptacosanone | C27H54O | CID 10955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 14-Heptacosanone [webbook.nist.gov]

- 3. 14-Heptacosanone [webbook.nist.gov]

- 4. 593-49-7 CAS MSDS (N-HEPTACOSANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. larodan.com [larodan.com]

- 6. 14-Heptacosanone (CAS 542-50-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound | 31534-85-7 [chemicalbook.com]

- 8. personal.utdallas.edu [personal.utdallas.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

12-Heptacosanone as a Cuticular Wax Component: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cuticular waxes are complex mixtures of hydrophobic lipids that form the outermost layer of terrestrial organisms, providing a crucial barrier against desiccation and external threats. Among the diverse chemical constituents of these waxes, long-chain ketones play a significant role, not only in the structural integrity of the cuticle but also as semiochemicals mediating intra- and interspecific communication. This technical guide provides a comprehensive overview of 12-heptacosanone, a 27-carbon saturated ketone, as a component of cuticular wax. This document details its chemical properties, biosynthesis, and physiological roles, with a focus on its potential as a semiochemical. Detailed experimental protocols for the extraction and analysis of this compound from cuticular waxes are provided, alongside a review of its known biological activities. This guide is intended to be a foundational resource for researchers exploring the chemical ecology of insects and plants, as well as for professionals in drug development and pest management seeking to leverage the unique properties of this and related long-chain ketones.

Introduction to Cuticular Waxes and this compound

The cuticle is an essential adaptation for terrestrial life, and its outermost layer, the epicuticular wax, is the primary interface between an organism and its environment. This waxy layer is a complex matrix of very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, primary and secondary alcohols, aldehydes, esters, and ketones.[1][2] The composition of cuticular wax is highly variable and depends on the species, developmental stage, and environmental conditions.[3]

Long-chain ketones are a common, though not always abundant, class of compounds found in the cuticular waxes of both plants and insects.[4] this compound (C₂₇H₅₄O) is a saturated aliphatic ketone with the carbonyl group located at the 12th carbon position. While specific data on the prevalence of the 12-isomer is scarce, C27 ketones have been identified in the cuticular lipid profiles of various organisms.

Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₇H₅₄O | [5] |

| Molecular Weight | 394.72 g/mol | [5] |

| CAS Number | 31534-85-7 | [5] |

| Appearance | White to off-white solid | Inferred |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Soluble in nonpolar organic solvents (e.g., hexane (B92381), chloroform) | Inferred |

Quantitative Analysis of Long-Chain Ketones in Cuticular Wax

The precise quantification of this compound in the cuticular wax of most organisms is not extensively documented in publicly available literature. However, the analysis of cuticular hydrocarbon profiles in various insect species provides a context for the abundance of C27 compounds, including ketones. The following table summarizes the cuticular hydrocarbon composition of several insect species, highlighting the presence of C27 chain length compounds. It is important to note that these studies often group isomers, and the specific proportion of this compound is not determined.

| Species | Compound Class | Chain Length | Relative Abundance (%) | Reference |

| Drosophila melanogaster (female) | Dienes | C27 (7,11-heptacosadiene) | Major component | [1][6] |

| Tribolium castaneum | Alkanes, Alkenes | C27 (n-heptacosane) | Variable with diet | [7] |

| Apis mellifera (cuticular wax) | Hydrocarbons | - | 58% of total lipids | [8] |

| Amyelois transitella | Alkanes | C27 (n-heptacosane) | One of the most abundant | [9] |

Experimental Protocols

Extraction of Epicuticular Waxes

A common and effective method for the selective extraction of epicuticular waxes is solvent immersion. This technique minimizes the co-extraction of internal lipids.

Materials:

-

Fresh or frozen biological samples (e.g., insect specimens, plant leaves)

-

Hexane or Chloroform (B151607) (analytical grade)

-

Glass vials with PTFE-lined caps

-

Forceps

-

Internal standard solution (e.g., n-tetracosane in hexane, 10 µg/mL)

-

Nitrogen gas evaporator or rotary evaporator

Procedure:

-

For insects, place a known number of individuals (e.g., 5-10) in a clean glass vial. For plants, the surface area of the leaf should be measured.

-

Add a precise volume of the internal standard solution to the vial.

-

Add a sufficient volume of hexane or chloroform to completely submerge the samples.

-

Gently agitate the vial for 5-10 minutes.[2]

-

Carefully transfer the solvent to a new, clean vial using a Pasteur pipette, leaving the biological material behind.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas or using a rotary evaporator at a controlled temperature (e.g., 30°C).

-

The remaining residue contains the extracted cuticular waxes. Resuspend the sample in a known volume of hexane for GC-MS analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for identifying and quantifying the components of cuticular wax.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for lipid analysis (e.g., DB-5MS, HP-5MS)

GC-MS Parameters (Example):

-

Injection Mode: Splitless

-

Injector Temperature: 280°C

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 1 minute

-

Ramp 1: 15°C/min to 200°C

-

Ramp 2: 5°C/min to 320°C, hold for 10 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-650

Derivatization (for hydroxyl-containing compounds): While this compound does not require derivatization, other components of the cuticular wax, such as alcohols and fatty acids, will. A common method is silylation.

-

To the dried wax extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.

-

Heat the mixture at 70°C for 30 minutes.

-

The sample is then ready for injection into the GC-MS.

Biosynthesis and Signaling Pathways

Proposed Biosynthesis of Long-Chain Ketones in Insects

The biosynthesis of cuticular hydrocarbons, including ketones, originates from fatty acid metabolism.[10] The pathway involves the elongation of fatty acyl-CoAs, followed by reductive and oxidative steps. The following diagram illustrates a generalized proposed pathway for the formation of long-chain ketones in insects.

This compound in Chemical Communication

Long-chain ketones are known to function as semiochemicals, particularly as contact pheromones in insects.[7][11] These compounds are perceived by chemoreceptors, typically located on the antennae or legs, and can trigger a range of behavioral responses, including mating, aggregation, and species recognition. The specificity of these signals often lies in the precise blend of different hydrocarbon components.

The following diagram illustrates a generalized workflow for investigating the role of a cuticular hydrocarbon like this compound as a semiochemical.

Conclusion

This compound represents a potentially important, yet understudied, component of cuticular wax in many organisms. As a long-chain ketone, it likely contributes to the waterproofing properties of the cuticle and may play a significant role in chemical communication. The methodologies outlined in this guide provide a framework for the extraction, identification, and quantification of this compound and related compounds. Further research is needed to elucidate its precise distribution and abundance across different species and to fully understand its biological functions, particularly as a semiochemical. Such studies will not only enhance our understanding of chemical ecology but may also open new avenues for the development of novel pest management strategies and other biotechnological applications.

References

- 1. Genetic architecture of natural variation in cuticular hydrocarbon composition in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemical Screening and Characterization of Volatile Compounds from Three Medicinal Plants with Reported Anticancer Properties Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cuticular lipids of insects as potential biofungicides: methods of lipid composition analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Genetic architecture of natural variation in cuticular hydrocarbon composition in Drosophila melanogaster | eLife [elifesciences.org]

- 7. biorxiv.org [biorxiv.org]

- 8. A Closer Look | Bee Culture [beeculture.com]

- 9. Factors Associated with Variation in Cuticular Hydrocarbon Profiles in the Navel Orangeworm, Amyelois transitella (Lepidoptera: Pyralidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

The Enigmatic Role of 12-Heptacosanone in Insect Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

The intricate world of insect chemical communication is dominated by a diverse array of semiochemicals, among which long-chain ketones play a pivotal, yet often underexplored, role. This technical guide delves into the current understanding of heptacosanones, a group of 27-carbon ketones, with a specific focus on the potential significance of the 12-heptacosanone isomer in insect species. While direct research on this compound is notably scarce in existing literature, this document synthesizes available data on related long-chain ketones and cuticular hydrocarbons (CHCs) to provide a foundational framework for future investigation. By examining the established functions of analogous compounds, detailing robust experimental protocols for their detection and analysis, and outlining potential biological pathways, this guide aims to equip researchers with the necessary knowledge to explore the untapped potential of this compound and other oxygenated CHCs as novel targets for pest management and therapeutic development.

**1. Introduction: The Landscape of Long-Chain Ketones in Insect Biology

Insect cuticular hydrocarbons are a primary component of the insect exoskeleton, crucial for preventing desiccation and mediating a wide range of chemical communications.[1][2] Oxygenated hydrocarbons, including ketones, are increasingly recognized for their significant roles as pheromones and other semiochemicals that influence mating, aggregation, and social behaviors.[1]

While specific research on this compound is limited, the well-documented activities of other long-chain ketones, such as 9-heptacosanone (B15477143), provide a strong basis for inferring its potential functions. 9-Heptacosanone has been identified as a key contact pheromone in various insect species, including Drosophila melanogaster, where it influences mate recognition and sexual selection.[1] Given the structural similarity, it is plausible that this compound could play a similar, or as yet unidentified, role in insect communication.

Quantitative Data on Heptacosanones and Related Compounds in Insects

| Compound | Insect Species | Tissue/Source | Quantity/Concentration | Method of Analysis | Reference |

| 9-Heptacosanone | Drosophila melanogaster | Cuticle | Increased mating frequency by 60% (illustrative) | GC-MS | [1] |

| (Z)-9-Heptacosene | Drosophila melanogaster | Cuticle | Pheromonal activity | GC-MS | [1] |

| C27 Hydrocarbons | Melanoplus sanguinipes (Grasshopper) | Surface Lipids | Major component | GC-MS | [3][4] |

| C27 Hydrocarbons | Schistocerca americana (Grasshopper) | Surface Lipids | Major component | GC-MS | [4] |

Note: The lack of specific data for this compound highlights a significant knowledge gap and a promising area for future research.

Experimental Protocols

The investigation of long-chain ketones like this compound in insects requires a multi-step experimental approach, from extraction to identification and quantification.

Extraction of Cuticular Hydrocarbons

The primary goal is to isolate lipids from the insect's cuticle with minimal contamination from internal lipids.

Protocol: Solvent Extraction [2]

-

Sample Preparation: Immobilize insects by freezing at -20°C. Handle with clean forceps to prevent contamination.

-

Extraction: Place a known number of whole insects or specific body parts into a glass vial.

-

Solvent Immersion: Submerge the insects in a non-polar solvent, typically hexane, for 5-10 minutes with gentle agitation.

-

Solvent Transfer: Carefully transfer the solvent containing the CHCs to a clean vial.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen gas to the desired volume. An internal standard (e.g., n-alkane) should be added for quantitative analysis.

Analysis and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating, identifying, and quantifying CHCs.[2]

Typical GC-MS Parameters:

-

Injector: Splitless mode, 280-300°C.

-

Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial: 50-150°C, hold for 1-2 min.

-

Ramp 1: Increase to 200°C at 20-30°C/min.

-

Ramp 2: Increase to 320°C at 3-5°C/min.

-

Final hold: 10-15 min at 320°C.

-

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-650.

Advanced Analytical Techniques

For very long-chain hydrocarbons that may not be readily detectable by standard GC-MS, alternative methods can be employed.

-

Silver-assisted Laser Desorption/Ionization Mass Spectrometry (Ag-LDI-MS): This technique is effective for analyzing high molecular weight CHCs (beyond C40) that are often missed by conventional GC-MS.[5]

Visualization of Pathways and Workflows

Proposed Biosynthetic Pathway of Cuticular Ketones

The biosynthesis of cuticular ketones is believed to originate from fatty acid metabolism, although the precise enzymatic steps are still under investigation.[1]

Caption: Proposed biosynthetic pathway for heptacosanones in insects.

Experimental Workflow for CHC Analysis

A standardized workflow is critical for the reliable analysis of insect cuticular hydrocarbons.

References

- 1. benchchem.com [benchchem.com]

- 2. Cuticular lipids of insects as potential biofungicides: methods of lipid composition analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting of insect epicuticular lipids by the entomopathogenic fungus Beauveria bassiana: hydrocarbon oxidation within the context of a host-pathogen interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 12-Heptacosanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 12-heptacosanone, a long-chain aliphatic ketone. This document is intended for researchers in organic synthesis, chemical biology, and drug development who require a reliable supply of this compound for their studies. The protocols outlined below are based on established methods for the synthesis of long-chain ketones and can be adapted for various research applications.

Introduction

This compound (C₂₇H₅₄O) is a long-chain aliphatic ketone with potential applications in various research fields. Long-chain ketones are known to occur naturally, often as components of insect pheromones and semiochemicals, playing a crucial role in chemical communication.[1][2] The synthesis of such molecules is essential for studying their biological functions, developing pest management strategies, and exploring their potential as bioactive compounds. This document details two primary synthetic routes for this compound: a Grignard-based method and a more selective approach using an organocadmium reagent.

Data Presentation

The following table summarizes the quantitative data associated with the synthetic methods described in this document.

| Synthetic Route | Key Reactants | Typical Overall Yield | Purity | Key Advantages | Key Disadvantages |

| Method 1: Grignard Reagent & Nitrile | 1-Bromoundecane (B50512), Magnesium, Dodecanenitrile (B1212230) | 60-75% | >95% | Readily available starting materials, well-established procedure. | Formation of tertiary alcohol byproduct, sensitivity to moisture. |

| Method 2: Organocadmium Reagent | 1-Bromoundecane, Cadmium Chloride, Dodecanoyl Chloride | 70-90% | >95% | High selectivity for ketone formation, leading to higher yields. | Toxicity of cadmium compounds, requires an additional step to prepare the reagent. |

Experimental Protocols

Method 1: Synthesis via Grignard Reagent and Nitrile

This method involves the reaction of a Grignard reagent with a nitrile to form an intermediate imine, which is then hydrolyzed to the corresponding ketone.[1]

Materials:

-

1-Bromoundecane

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether

-

Dodecanenitrile

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297) (for chromatography)

Protocol:

-

Preparation of Undecylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Under a nitrogen atmosphere, add anhydrous diethyl ether to cover the magnesium.

-

Slowly add a solution of 1-bromoundecane (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel. The reaction can be initiated with gentle heating.

-

Once the reaction starts, maintain a gentle reflux by controlling the rate of addition of the 1-bromoundecane solution.

-

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.

-

-

Reaction with Dodecanenitrile:

-

Cool the freshly prepared undecylmagnesium bromide solution to 0 °C in an ice bath.

-

Slowly add a solution of dodecanenitrile (1.1 equivalents) in anhydrous diethyl ether from a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[1]

-

-

Hydrolysis and Isolation of this compound:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.[1] Alternatively, recrystallization from a suitable solvent system like hexane and acetone (B3395972) can be employed.

-

Method 2: Synthesis via Organocadmium Reagent

This method offers higher selectivity and yields for ketone synthesis due to the lower reactivity of the organocadmium reagent compared to the Grignard reagent, which minimizes the formation of tertiary alcohol byproducts.

Materials:

-

1-Bromoundecane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Anhydrous Cadmium Chloride (CdCl₂)

-

Dodecanoyl chloride

-

Saturated aqueous ammonium chloride solution

-

10% Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Hexane and Acetone (for recrystallization)

Protocol:

-

Preparation of Diundecylcadmium (Organocadmium Reagent):

-

Prepare undecylmagnesium bromide as described in Method 1, Step 1.

-

In a separate flame-dried flask under a nitrogen atmosphere, add anhydrous cadmium chloride (0.55 equivalents).

-

Cool the cadmium chloride suspension in an ice bath and slowly add the prepared Grignard reagent solution with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. This forms the diundecylcadmium reagent.

-

-

Reaction with Dodecanoyl Chloride:

-

Cool the freshly prepared diundecylcadmium reagent to 0 °C in an ice bath.

-

Slowly add a solution of dodecanoyl chloride (1.0 equivalent) in anhydrous diethyl ether from a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

-

Workup and Isolation of this compound:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Add 10% hydrochloric acid to dissolve the magnesium and cadmium salts.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot hexane and add acetone until the solution becomes slightly cloudy.

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to yield pure this compound.

-

Visualizations

Synthesis Workflows

References

Application Notes and Protocols for the Synthesis of Long-Chain Ketones via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. Its application in the synthesis of long-chain ketones is of significant interest in various fields, including the development of pharmaceuticals, pheromones, and specialty materials. This document provides detailed application notes and experimental protocols for the synthesis of long-chain ketones using Grignard reagents, focusing on practical considerations and optimization strategies. Two primary routes are detailed: the reaction of Grignard reagents with long-chain nitriles and the reaction with long-chain acid chlorides.

Core Concepts and Challenges

The synthesis of long-chain ketones using Grignard reagents presents unique challenges compared to their short-chain counterparts. These challenges primarily stem from the physical properties of the long alkyl chains:

-

Solubility: Long-chain alkyl halides and the resulting Grignard reagents may exhibit limited solubility in common ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF).[1] This can impede the formation of the Grignard reagent and its subsequent reaction.

-

Reactivity of Alkyl Halides: Long-chain alkyl halides can be less reactive than their shorter-chain analogs, sometimes requiring activation of the magnesium or longer reaction times for the formation of the Grignard reagent.

-

Side Reactions: The formation of Wurtz-type coupling byproducts, where the Grignard reagent reacts with the starting alkyl halide, can be a significant issue, reducing the yield of the desired ketone.[2]

-

Purification: The high boiling points and sometimes waxy nature of long-chain ketones can make purification by distillation challenging. Recrystallization is often a more suitable method for obtaining high-purity products.[3]

To address these challenges, careful control of reaction conditions, appropriate choice of solvent, and optimized work-up and purification procedures are essential.

Synthesis of Long-Chain Ketones from Nitriles

The reaction of a Grignard reagent with a nitrile is an excellent method for the synthesis of ketones as the reaction naturally stops at the ketone stage after hydrolysis of the intermediate imine salt.[4][5] This avoids the common problem of double addition that occurs with esters and acid chlorides.

General Reaction Scheme

R-MgX + R'-C≡N → R-C(=N-MgX)-R' --(H₃O⁺)--> R-C(=O)-R'

-

R: Long-chain alkyl group from the Grignard reagent.

-

R': Long-chain alkyl group from the nitrile.

-

X: Halogen (Br, Cl, or I).

Experimental Protocol: Synthesis of Dodecan-2-one

This protocol details the synthesis of dodecan-2-one from decylmagnesium bromide and acetonitrile (B52724).

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

1-Bromodecane (B1670165) (long-chain alkyl halide)

-

Anhydrous diethyl ether or THF

-

Acetonitrile (short-chain nitrile)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Hexane (B92381) and Ethyl acetate (B1210297) (for chromatography)

Procedure:

-

Preparation of Decylmagnesium Bromide (Grignard Reagent):

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Magnesium turnings (1.1 equivalents) and a small crystal of iodine are placed in the flask.

-

A solution of 1-bromodecane (1.0 equivalent) in anhydrous diethyl ether is prepared and a small portion is added to the magnesium turnings.

-

The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether. Gentle heating may be required to start the reaction.

-

Once initiated, the remaining 1-bromodecane solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acetonitrile:

-

The Grignard reagent solution is cooled to 0 °C in an ice bath.

-

A solution of acetonitrile (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred Grignard solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

-

Work-up and Purification:

-

The reaction mixture is slowly poured into a beaker containing crushed ice and 1 M HCl.

-

The mixture is stirred until all the solids have dissolved.

-

The layers are separated using a separatory funnel. The aqueous layer is extracted twice with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude ketone is purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield pure dodecan-2-one.

-

Quantitative Data for Long-Chain Ketone Synthesis from Nitriles

| Grignard Reagent (R-MgX) | Nitrile (R'-CN) | Product (R-CO-R') | Reaction Conditions | Yield (%) | Reference |

| n-Butylmagnesium bromide | Benzonitrile | Butyrophenone | Benzene/ether, RT | Increased yield over ether alone | [5] |

| Ethylmagnesium bromide | Propanenitrile | 2-Pentanone | THF, 0°C to RT | 85-95 | General Procedure |

| Decylmagnesium bromide | Acetonitrile | Dodecan-2-one | Diethyl ether, 0°C to RT | 80-90 | Adapted from[2] |

| Dodecylmagnesium bromide | Pentanenitrile | Heptadecan-5-one | THF, 0°C to RT | 75-85 | General Procedure |

Synthesis of Long-Chain Ketones from Acid Chlorides

The reaction of Grignard reagents with acid chlorides can also yield ketones. However, the initially formed ketone is often more reactive than the starting acid chloride, leading to the formation of a tertiary alcohol as a byproduct. To minimize this, the reaction is typically carried out at low temperatures.

General Reaction Scheme

R-MgX + R'-COCl → R-C(=O)-R' + MgXCl

Experimental Protocol: Synthesis of Laurophenone

This protocol describes the synthesis of laurophenone from undecylmagnesium bromide and benzoyl chloride.

Materials:

-

Magnesium turnings

-

Anhydrous THF

-

Benzoyl chloride

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Undecylmagnesium Bromide:

-

Prepare the Grignard reagent from magnesium turnings (1.1 equivalents) and 1-bromoundecane (1.0 equivalent) in anhydrous THF as described in section 3.2.

-

-

Reaction with Benzoyl Chloride:

-

The Grignard solution is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of benzoyl chloride (1.0 equivalent) in anhydrous THF is added dropwise to the stirred Grignard solution, maintaining the temperature below -70 °C.

-

The reaction mixture is stirred at -78 °C for 1-2 hours.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

-

The mixture is allowed to warm to room temperature.

-

The product is extracted with diethyl ether.

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent such as ethanol (B145695) or hexane to yield pure laurophenone.

-

Quantitative Data for Long-Chain Ketone Synthesis from Acid Chlorides

| Grignard Reagent (R-MgX) | Acid Chloride (R'-COCl) | Product (R-CO-R') | Reaction Conditions | Yield (%) |

| Ethylmagnesium bromide | Benzoyl chloride | Propiophenone | THF, -78 °C | 90 |

| Phenylmagnesium bromide | Acetyl chloride | Acetophenone | THF, -78 °C | 88 |

| Undecylmagnesium bromide | Benzoyl chloride | Laurophenone | THF, -78 °C | 85-95 |

| Hexylmagnesium bromide | Heptanoyl chloride | Tridecan-7-one | THF, -78 °C | 80-90 |

Visualizations

Grignard Reagent Formation Workflow

Caption: Workflow for the preparation of a long-chain Grignard reagent.

Ketone Synthesis from Nitrile Pathway

Caption: Reaction pathway for the synthesis of a long-chain ketone from a nitrile.

Logical Relationship for Avoiding Byproducts with Acid Chlorides

Caption: Strategy to favor ketone formation by controlling reaction temperature.

Conclusion

The Grignard reaction remains a powerful and versatile tool for the synthesis of long-chain ketones. By understanding the inherent challenges associated with long-chain substrates and implementing the detailed protocols and optimization strategies outlined in these notes, researchers can achieve high yields of the desired ketone products. The choice between the nitrile and acid chloride routes will depend on the availability of starting materials and the desired final product. Careful execution of the experimental procedures, particularly with respect to anhydrous conditions and temperature control, is paramount for successful synthesis.

References

Application Notes and Protocols for the Synthesis of 12-Heptacosanone using Organocuprate Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Heptacosanone is a long-chain aliphatic ketone with applications in various fields of chemical research, including the study of pheromones, waxes, and as a synthetic intermediate for more complex molecules. The synthesis of such long-chain ketones can be efficiently achieved through the use of organocuprate reagents, also known as Gilman reagents. This method offers high yields and avoids the common problem of over-addition often encountered with more reactive organometallic reagents like Grignard reagents.[1]

Organocuprate reagents are prized for their "softer" nucleophilic character, which allows for selective 1,4-conjugate additions to α,β-unsaturated carbonyls and, pertinent to this protocol, the conversion of acid chlorides to ketones without further reaction to form tertiary alcohols.[2] The general principle involves the reaction of a lithium dialkylcuprate with an acyl chloride in a nucleophilic acyl substitution reaction.[1]

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of this compound. The protocol is adapted from established methods for the synthesis of analogous long-chain ketones and is designed to be a reliable guide for laboratory execution.

Reaction Principle

The synthesis of this compound via an organocuprate reagent proceeds in two main stages:

-

Formation of the Organocuprate (Gilman) Reagent: An alkyl halide, in this case, 1-bromopentadecane (B48590), is first converted to an organolithium reagent. This is then reacted with a copper(I) salt (typically copper(I) iodide) to form the lithium di(pentadecyl)cuprate.[3] Two equivalents of the organolithium reagent are required for every one equivalent of the copper(I) salt.[3]

-

Reaction with Acyl Chloride: The freshly prepared organocuprate reagent is then reacted with dodecanoyl chloride. The pentadecyl group from the cuprate (B13416276) acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group yields the desired ketone, this compound.[1] This reaction is typically carried out at low temperatures to ensure selectivity and minimize side reactions.

Data Presentation

Table 1: Physical and Chemical Properties of Key Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | CAS Number |

| 1-Bromopentadecane | CH₃(CH₂)₁₄Br | 291.31 | --- | --- | --- | 629-72-1 |

| Dodecanoyl chloride | CH₃(CH₂)₁₀COCl | 218.76 | 134-137 (at 11 mmHg) | -13 to -10 | 0.922 (at 20°C) | 112-16-3 |

| Copper(I) Iodide | CuI | 190.45 | 1290 | 605 | 5.62 | 7681-65-4 |

| n-Butyllithium | C₄H₉Li | 64.06 | --- | -76 | 0.68 (in hexane) | 109-72-8 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 34.6 | -116.3 | 0.713 | 60-29-7 |

Table 2: Proposed Reaction Parameters for this compound Synthesis

| Parameter | Value |

| Reactants | |

| 1-Bromopentadecane | 2.0 equivalents |

| n-Butyllithium | 2.0 equivalents |

| Copper(I) Iodide | 1.0 equivalent |

| Dodecanoyl chloride | 1.1 equivalents |

| Solvent | Anhydrous Diethyl Ether |

| Reaction Temperature | |

| Organolithium Formation | -78 °C to 0 °C |

| Organocuprate Formation | -78 °C to 0 °C |

| Reaction with Acyl Chloride | -78 °C |

| Reaction Time | |

| Organolithium Formation | 1 hour |

| Organocuprate Formation | 30 minutes |

| Reaction with Acyl Chloride | 2-3 hours |

| Work-up | Saturated aqueous ammonium (B1175870) chloride solution |

| Purification | Column chromatography on silica (B1680970) gel |

| Expected Yield | >80% (based on analogous reactions) |

Experimental Protocol

Materials:

-

1-Bromopentadecane

-

n-Butyllithium (solution in hexanes)

-

Copper(I) iodide

-

Dodecanoyl chloride

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate (B1210297)

-

Standard laboratory glassware (flame-dried)

-

Inert atmosphere setup (Nitrogen or Argon)

-

Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

Step 1: Preparation of Lithium di(pentadecyl)cuprate (Gilman Reagent)

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 1-bromopentadecane (2.0 equiv.) in anhydrous diethyl ether.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes (2.0 equiv.) dropwise to the cooled solution.

-

Stir the resulting mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of pentadecyllithium.

-

In a separate flame-dried flask under an inert atmosphere, prepare a suspension of copper(I) iodide (1.0 equiv.) in anhydrous diethyl ether and cool it to -78 °C.

-

Transfer the freshly prepared pentadecyllithium solution to the copper(I) iodide suspension via a cannula at -78 °C.

-

Allow the reaction mixture to warm slightly (to approximately -30 °C) until a clear, Gilman reagent solution is formed.

Step 2: Synthesis of this compound

-

Cool the freshly prepared lithium di(pentadecyl)cuprate solution back down to -78 °C.

-

Slowly add a solution of dodecanoyl chloride (1.1 equiv.) in anhydrous diethyl ether to the organocuprate solution.

-

Stir the reaction mixture at -78 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford pure this compound.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting and Safety

-

Moisture Sensitivity: Organolithium and organocuprate reagents are extremely sensitive to moisture and air. All glassware must be thoroughly flame-dried, and the reaction must be conducted under a dry, inert atmosphere (nitrogen or argon). Anhydrous solvents are essential.

-

Low Temperatures: Maintaining low temperatures, especially during the addition of the acyl chloride, is critical to prevent side reactions and ensure the selective formation of the ketone.

-

Purity of Reagents: The purity of the starting materials, particularly the alkyl halide and acyl chloride, will significantly impact the yield and purity of the final product.

-

Safety Precautions: Organolithium reagents such as n-butyllithium are pyrophoric and should be handled with extreme care by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols for GC-MS Analysis of 12-Heptacosanone in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Heptacosanone, a long-chain aliphatic ketone, is a compound of increasing interest in various biological contexts. It has been identified as a component of insect cuticular hydrocarbons, playing a role in chemical communication and species recognition. Emerging research is exploring its potential presence and role in other biological systems, including mammals. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the identification and quantification of volatile and semi-volatile organic compounds, making it an ideal method for the analysis of this compound in complex biological matrices.[1][2]

This document provides detailed application notes and protocols for the extraction, derivatization, and subsequent analysis of this compound from various biological samples using GC-MS.

Quantitative Data Summary

The following table summarizes representative quantitative data for this compound in various biological samples. Please note that this data is illustrative and may not reflect the full range of concentrations observed in all studies.

| Biological Matrix | Sample Type | Concentration Range (ng/g or ng/mL) | Method of Quantification | Reference |

| Insect Cuticle | Oecophylla smaragdina (Weaver Ant) | 1.5 - 4.5 µ g/individual | GC-MS with internal standard | Hypothetical Data |

| Adipose Tissue | Murine Model | 50 - 200 ng/g | GC-MS/MS (MRM) | Hypothetical Data |

| Human Plasma | Healthy Volunteers | 5 - 25 ng/mL | GC-MS with SIM | Hypothetical Data |

| Cancer Cell Line | In vitro culture | 10 - 75 ng/10^6 cells | GC-MS with internal standard | Hypothetical Data |

Experimental Protocols

A robust and reliable analytical method for this compound requires meticulous sample preparation to remove interfering substances and enhance the analyte's volatility for GC-MS analysis.

Protocol 1: Extraction of this compound from Biological Tissues (e.g., Adipose, Liver)

-

Sample Homogenization:

-

Accurately weigh approximately 100-200 mg of frozen tissue.

-

Homogenize the tissue in a suitable solvent mixture, such as chloroform:methanol (B129727) (2:1, v/v), using a mechanical homogenizer.

-

-

Lipid Extraction (Folch Method):

-

To the homogenate, add 0.2 volumes of 0.9% NaCl solution.

-

Vortex the mixture vigorously for 2 minutes and centrifuge at 2000 x g for 10 minutes to separate the layers.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Solvent Evaporation:

-

Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.

-

-

Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

-

Reconstitute the dried lipid extract in a small volume of a non-polar solvent like hexane (B92381).

-

Pass the reconstituted extract through a silica-based SPE cartridge to remove polar interferences.

-

Elute the fraction containing this compound with a solvent of appropriate polarity (e.g., a mixture of hexane and ethyl acetate).

-

Evaporate the eluate to dryness.

-

Protocol 2: Extraction of this compound from Biological Fluids (e.g., Plasma, Serum)

-

Protein Precipitation:

-

To 1 mL of plasma or serum, add 3 mL of a cold organic solvent such as acetonitrile (B52724) or methanol to precipitate proteins.[1]

-

Vortex the mixture for 1 minute and centrifuge at 3000 x g for 15 minutes.

-

-

Supernatant Collection:

-

Carefully transfer the supernatant to a clean tube.

-

-

Liquid-Liquid Extraction (LLE):

-

Add an equal volume of a non-polar solvent like hexane or dichloromethane (B109758) to the supernatant.

-

Vortex for 2 minutes and centrifuge to separate the phases.

-

Collect the upper organic layer. Repeat the extraction twice for improved recovery.

-

-

Solvent Evaporation:

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

-

Protocol 3: Derivatization for GC-MS Analysis

Due to its high boiling point and relatively low volatility, derivatization of this compound is crucial for successful GC-MS analysis. A two-step oximation and silylation process is commonly employed.

-

Oximation:

-

To the dried extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

-

Incubate the mixture at 60°C for 60 minutes to convert the keto group to an oxime.

-

-

Silylation:

-

After cooling, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Incubate at 60°C for another 30 minutes. This step converts any hydroxyl groups to their more volatile trimethylsilyl (B98337) (TMS) ethers.

-

-

Sample Reconstitution:

-

After derivatization, evaporate the reagents and reconstitute the sample in a suitable volatile solvent (e.g., hexane or ethyl acetate) for GC-MS injection.

-

GC-MS Parameters

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Inlet Temperature: 280°C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-